



High-Purity Coprogen: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Coprogen	
Cat. No.:	B1513091	Get Quote

Introduction

Coprogen is a linear trihydroxamate-type siderophore, a low-molecular-weight, high-affinity iron-chelating compound produced by various fungal species, such as those from the Penicillium and Neurospora genera.[1][2] Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment, facilitating its transport into the fungal cell to support essential metabolic processes.[3] Interestingly, certain Gram-negative bacteria, notably Escherichia coli, can utilize ferric-**coprogen** complexes through a "piracy" mechanism involving the outer membrane transporter FhuE.[4][5] This makes **Coprogen** a valuable tool for researchers in microbiology, infectious disease, and drug development to study iron acquisition mechanisms, microbial competition, and to screen for novel antimicrobial agents targeting these pathways.

These application notes provide a guide to sourcing high-purity **Coprogen** and detailed protocols for its use in key research applications.

Sourcing High-Purity Coprogen

The quality and purity of **Coprogen** are critical for reproducible experimental results. High-purity **Coprogen** is typically supplied as an orange or dark red solid and should be stored at -20°C for long-term stability.[6] It is soluble in organic solvents like ethanol, methanol, DMF, or DMSO.[4][6] When selecting a supplier, researchers should request a Certificate of Analysis (CoA) to verify purity, which is commonly assessed by High-Performance Liquid Chromatography (HPLC).



Below is a summary of commercially available high-purity **Coprogen**.

Supplier	Product Code/CAS No.	Purity Specification	Molecular Formula	Molecular Weight
Bioaustralis Fine Chemicals	BIA-C2975	>95% by HPLC	C35H53FeN6O13	821.67 g/mol
BenchChem	B1513091	Research Grade	C35H53FeN6O13	821.7 g/mol
HENAN BOYANG CHEMICAL CO.	CAS 31418-71-0	≥99%	C35H53FeN6O13	821.67 g/mol

Table 1: Sourcing options for high-purity **Coprogen**. Data compiled from supplier websites.[3] [4][7]

Key Research Applications & Signaling Pathways

Coprogen is primarily used to investigate iron metabolism and transport in microbes. Key applications include:

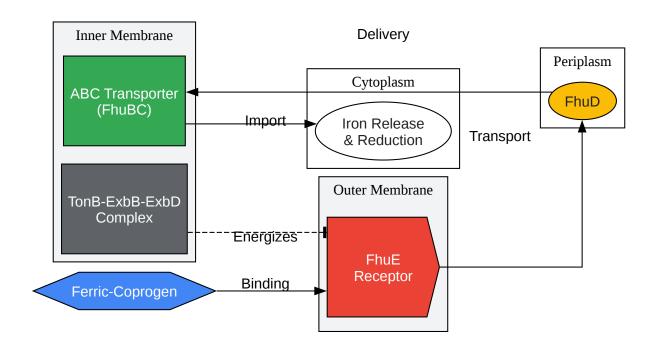
- Studying Siderophore-Mediated Iron Uptake: Elucidating the components and mechanics of iron transport systems in both fungi and bacteria.
- Investigating Microbial Competition: Analyzing "iron piracy" where bacteria like E. coli scavenge fungal siderophores.[3]
- Antimicrobial Drug Discovery: Screening for inhibitors of siderophore biosynthesis or transport as a novel antimicrobial strategy.[8]

Coprogen-Mediated Iron Uptake Pathway in E. coli

In E. coli, the uptake of ferric-**coprogen** is a well-characterized process that relies on the TonB-dependent transport system.[9] The process begins with the binding of the ferric-**coprogen** complex to the specific outer membrane receptor FhuE.[5][10] The energy required for transport across the outer membrane is transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD protein complex.[9] Once in the periplasm, the ferric-**coprogen** complex is



bound by the periplasmic binding protein FhuD, which delivers it to an inner membrane ABC transporter for translocation into the cytoplasm.[10][11]



Click to download full resolution via product page

Figure 1: Coprogen-mediated iron uptake pathway in E. coli.

Experimental Protocols

The following are detailed protocols for common assays involving **Coprogen** and other siderophores. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Iron Chelation Assessment using Chrome Azurol S (CAS) Agar Assay

This protocol provides a method for qualitatively or semi-quantitatively assessing the ironchelating ability of **Coprogen**. The assay is based on the principle that a strong chelator will

Methodological & Application





remove iron from the blue-colored CAS-iron-HDTMA complex, resulting in a color change to orange.[12][13]

Materials:

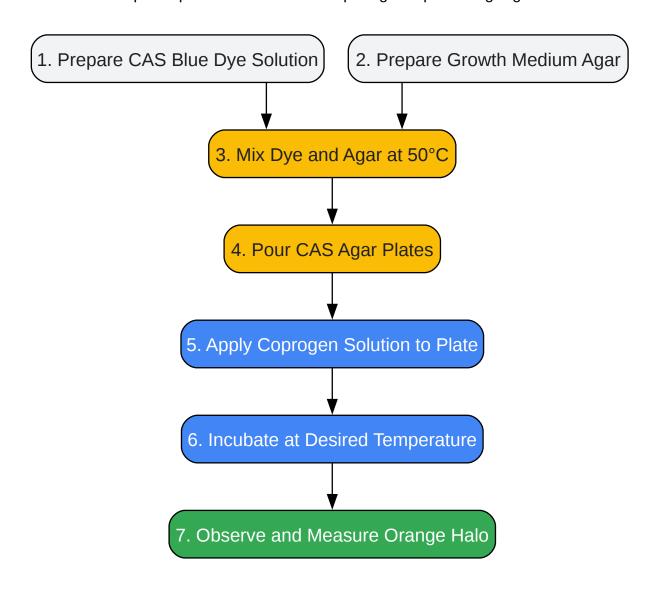
- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- · PIPES buffer
- FeCl₃·6H₂O
- Minimal Media 9 (MM9) salts or other appropriate growth medium
- Agar
- High-purity Coprogen
- Sterile ddH₂O
- Glassware cleaned with 6M HCl to remove trace iron[12]

Procedure:

- Preparation of CAS Blue Dye Solution (100 mL):[12] a. Solution 1: Dissolve 60.5 mg of CAS in 50 mL ddH₂O. b. Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. c. Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL ddH₂O. d. Slowly add Solution 1 to Solution 2 while stirring. e. Slowly add the resulting mixture to Solution 3 while stirring. The solution will turn dark blue. Autoclave and store in a light-protected bottle.
- Preparation of CAS Agar Plates:[12][14] a. Prepare 900 mL of your desired growth medium
 (e.g., MM9) containing 15 g of agar. Autoclave and cool to 50°C. b. Aseptically and slowly
 add the 100 mL of sterile CAS Blue Dye solution to the molten agar along the side of the
 flask with gentle swirling to mix thoroughly. c. Pour the CAS agar into sterile petri dishes and
 allow them to solidify.



- Assay Performance: a. Prepare a stock solution of Coprogen in an appropriate solvent (e.g., DMSO). b. Create a small well in the center of a CAS agar plate or spot 10 μL of the Coprogen solution onto the surface. c. Incubate the plates at the desired temperature (e.g., 28-37°C) for 24-48 hours.
- Data Analysis: a. Observe the plate for the formation of an orange halo around the point of application. b. The diameter of the orange halo is proportional to the amount and strength of the iron chelator. Measure the diameter of the halo and the diameter of the spot/well to calculate a siderophore production index if comparing to a producing organism.



Click to download full resolution via product page

Figure 2: Experimental workflow for the CAS Agar Assay.



Protocol 2: Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **Coprogen** against a fungal isolate. By chelating available iron, high concentrations of a siderophore can inhibit the growth of fungi that cannot utilize it. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

Materials:

- Fungal isolate of interest
- High-purity Coprogen
- Sterile 96-well flat-bottom microtiter plates
- Iron-limited fungal growth medium (e.g., RPMI-1640 buffered with MOPS)
- Sterile saline (0.85%) or PBS
- Spectrophotometer or 0.5 McFarland standard
- Incubator (35°C)

Procedure:

- Inoculum Preparation:[15] a. From a fresh (24-48 hour) fungal culture on an agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Perform a 1:1000 dilution of this suspension in the iron-limited RPMI-1640 medium to achieve a final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.
- Preparation of Coprogen Dilutions: a. Prepare a stock solution of Coprogen in DMSO. b. In a 96-well plate, add 100 μL of RPMI-1640 medium to wells 2 through 12. c. Add 200 μL of the highest desired concentration of Coprogen (in RPMI) to well 1. d. Perform a 2-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing, then transferring 100 μL from well



2 to well 3, and so on, down to well 10. Discard 100 μ L from well 10. e. Well 11 will serve as the growth control (no **Coprogen**). Well 12 will be the sterility control (no inoculum).

- Inoculation: a. Add 100 μ L of the standardized fungal inoculum to wells 1 through 11. b. The final volume in each well will be 200 μ L.
- Incubation: a. Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
- Reading the MIC: a. The MIC is the lowest concentration of Coprogen that causes a
 significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity) compared to the
 growth control well. This can be assessed visually or by reading the optical density (OD) at
 595 nm with a microplate reader.[16]

Parameter	Typical Range/Value	Reference
Fungal Inoculum (Working)	0.5 - 5 x 10 ³ CFU/mL	[15]
Coprogen B vs. C. albicans	50 - 1000 μg/mL	-
Incubation Temperature	35°C	[15]
Incubation Time	24 - 48 hours	[15]
MIC Endpoint	≥80% growth inhibition	[15]

Table 2: Quantitative parameters for fungal growth inhibition assays.

Protocol 3: Intracellular Iron Chelation using Calcein-AM Assay

This assay measures the ability of **Coprogen** to enter cells and chelate the labile iron pool (LIP). Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases. This fluorescence is quenched by the binding of intracellular iron. A chelator that enters the cell and binds this iron will de-quench the calcein, leading to an increase in fluorescence.[1][17]

Materials:



- Adherent or suspension cells (e.g., HeLa, K562)
- Calcein-AM (acetoxymethyl ester)
- High-purity Coprogen
- Cell culture medium and buffer (e.g., HBSS or PBS)
- Fluorescence microplate reader or fluorescence microscope
- Anhydrous DMSO

Procedure:

- Cell Preparation: a. Seed cells in a 96-well plate (black, clear-bottom for fluorescence reading) at a density that will result in a sub-confluent monolayer after overnight incubation.
- Calcein-AM Loading:[18][19] a. Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO. b. Dilute the stock solution to a final working concentration of 0.25-2 μM in serum-free medium or buffer (e.g., HBSS). c. Wash the cells once with buffer. d. Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Chelator Treatment: a. Wash the cells twice with buffer to remove extracellular Calcein-AM.
 b. Add fresh medium or buffer containing various concentrations of Coprogen to the wells.
 Include a "no chelator" control. c. Immediately begin measuring fluorescence.
- Fluorescence Measurement:[18] a. Measure the fluorescence intensity at an excitation
 wavelength of ~488 nm and an emission wavelength of ~517 nm. b. Take readings kinetically
 over a period of time (e.g., every 5 minutes for 1-2 hours) to observe the rate of dequenching.
- Data Analysis: a. The increase in fluorescence over time is proportional to the rate of
 intracellular iron chelation. b. Normalize the fluorescence values to a cell number control
 (e.g., by performing a crystal violet stain on the same plate after the assay).[18] c. Plot the
 rate of fluorescence increase against the concentration of Coprogen to determine its dosedependent intracellular chelation activity.



Conclusion

High-purity **Coprogen** is an indispensable research tool for investigating the complex and critical processes of microbial iron acquisition. The protocols outlined in this document provide standardized methods for assessing its iron-chelating properties, its effect on fungal growth, and its ability to interact with intracellular iron pools. By utilizing these methodologies, researchers can further unravel the mechanisms of microbial iron metabolism, paving the way for the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coprogen | C35H53FeN6O13 | CID 76957149 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Coprogen Siderophore [benchchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Determination of the molecular basis for coprogen import by Gram-negative bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Factory price coprogen in stock, CasNo.31418-71-0 HENAN BOYANG CHEMICAL CO., LTD China (Mainland) [boyang.lookchem.com]
- 8. Screening method to identify inhibitors of siderophore biosynthesis in the opportunistic fungal pathogen, Aspergillus fumigatus PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an iron uptake system specific for coprogen and rhodotorulic acid in Escherichia coli K12 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic - PMC [pmc.ncbi.nlm.nih.gov]



- 12. journals.asm.org [journals.asm.org]
- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Siderophore Detection assay [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cris.huji.ac.il [cris.huji.ac.il]
- 18. 4.7. Labile Iron Pool Assay and Calcein-AM Assay [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [High-Purity Coprogen: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513091#sourcing-high-purity-coprogen-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com